5-Chloro-3-ethylpyridin-2-amine

Vue d'ensemble

Description

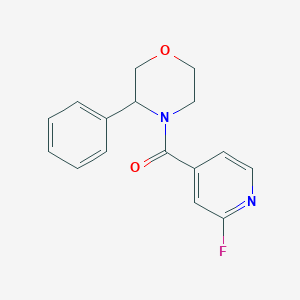

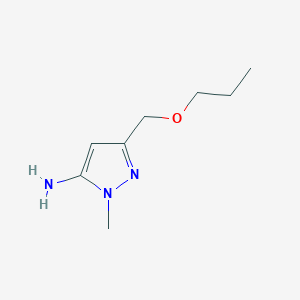

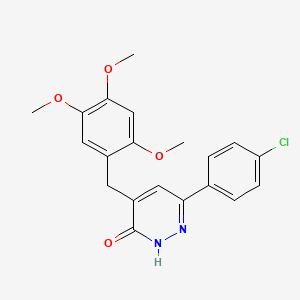

5-Chloro-3-ethylpyridin-2-amine is a chemical compound with the CAS Number: 1314514-86-7 . It has a molecular weight of 156.61 . The IUPAC name for this compound is 5-chloro-3-ethyl-2-pyridinamine .

Molecular Structure Analysis

The InChI code for 5-Chloro-3-ethylpyridin-2-amine is 1S/C7H9ClN2/c1-2-5-3-6 (8)4-10-7 (5)9/h3-4H,2H2,1H3, (H2,9,10) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

5-Chloro-3-ethylpyridin-2-amine is a powder at room temperature . It has a melting point of 67-68 degrees Celsius .Applications De Recherche Scientifique

Catalysis and Synthesis

Jianguo Ji, Tao Li, and W. Bunnelle (2003) demonstrated the use of a palladium-Xantphos complex in the selective amination of polyhalopyridines, including 5-bromo-2-chloropyridine, which is closely related to 5-Chloro-3-ethylpyridin-2-amine. This process achieved a high yield and excellent chemoselectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Burkhardt and Coleridge (2008) reported the use of 5-ethyl-2-methylpyridine borane complex for reductive aminations, an approach relevant to the manipulation of compounds like 5-Chloro-3-ethylpyridin-2-amine (Burkhardt & Coleridge, 2008).

Potential Agricultural and Medicinal Applications

Setliff, Rankin, and Milstead (1989) explored the preparation of substituted phenylurea derivatives of 3-amino-2-chloro-5-methylpyridine, a compound structurally similar to 5-Chloro-3-ethylpyridin-2-amine, for potential agricultural interest (Setliff, Rankin, & Milstead, 1989).

In the field of medicinal chemistry, Temple, Wheeler, Comber, Elliott, and Montgomery (1983) conducted hydrolysis and hydrogenation of 6-amino-4-chloro-5-nitropyridin-2-yl, a compound related to 5-Chloro-3-ethylpyridin-2-amine, for potential anticancer applications (Temple et al., 1983).

Chemical Properties and Reactions

Pieterse and Hertog (2010) studied rearrangements during aminations of halopyridines, which might involve intermediates related to 5-Chloro-3-ethylpyridin-2-amine (Pieterse & Hertog, 2010).

Hamed (1997) investigated the kinetics of nucleophilic substitutions at the pyridine ring, which is relevant for understanding the reactivity of 5-Chloro-3-ethylpyridin-2-amine (Hamed, 1997).

Safety and Hazards

Propriétés

IUPAC Name |

5-chloro-3-ethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-2-5-3-6(8)4-10-7(5)9/h3-4H,2H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDUINULKYLDKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-ethylpyridin-2-amine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(azepan-1-ylsulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2398598.png)

![N-(2,5-diaza-2-(2-(2-methoxyphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((phenylmethoxy)amino)formamide](/img/structure/B2398604.png)

![4-chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B2398605.png)

![(E)-2-cyano-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2398608.png)

![3-Methoxy-2-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]indazole-6-carboxamide](/img/structure/B2398613.png)